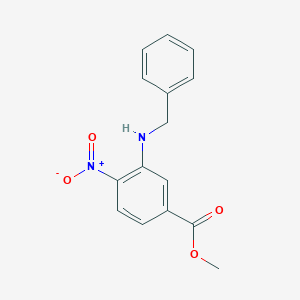

Methyl 3-(benzylamino)-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(benzylamino)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-14(17(19)20)13(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKCNRYXLXLSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 3 Benzylamino 4 Nitrobenzoate

Exploration of Primary Synthetic Pathways for Methyl 3-(benzylamino)-4-nitrobenzoate

The construction of this compound can be approached through several fundamental organic transformations. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability. The three principal routes involve building the molecule by forming the key C-N bond via nucleophilic substitution, creating the ester from a carboxylic acid precursor, or constructing the benzylamino group through reductive amination.

Nucleophilic Aromatic Substitution Approaches for Benzoate (B1203000) Derivatization

One of the most direct methods for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a suitably substituted methyl benzoate precursor where a leaving group is displaced by benzylamine (B48309).

The typical starting material for this approach is a methyl benzoate derivative with a good leaving group, such as a halogen (fluorine or chlorine), at the 3-position and an electron-withdrawing nitro group at the 4-position (e.g., Methyl 3-fluoro-4-nitrobenzoate). The nitro group is crucial as it strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The reaction proceeds by the attack of the nucleophilic benzylamine on the carbon atom bearing the leaving group, followed by the elimination of the halide to yield the final product. A general synthetic route involves the nitration of a starting benzoate, followed by a nucleophilic substitution reaction with benzylamine to introduce the benzylamino moiety.

Key Features of the SNAr Pathway:

Activation: The presence of the para-nitro group is essential for activating the aryl halide to substitution.

Leaving Group: Fluorine is often the most effective leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon center.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base to neutralize the generated acid (HX).

Esterification Strategies for this compound Precursors

An alternative strategy involves the esterification of the corresponding carboxylic acid, 3-(benzylamino)-4-nitrobenzoic acid. This precursor can be synthesized first, typically via the SNAr reaction described above (e.g., from 3-chloro-4-nitrobenzoic acid and benzylamine), and then converted to the methyl ester.

The most common method for this transformation is the Fischer esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.edugoogle.com To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed. While the reaction on the specific precursor is not widely detailed, data from analogous esterifications of nitrobenzoic acids provide insight into typical conditions.

| Starting Material | Alcohol | Catalyst | Reaction Time | Notes | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzoic Acid | Methanol (anhydrous) | H₂SO₄ (conc.) | 1 hour (reflux) | Requires anhydrous conditions to maximize yield. | truman.edu |

| 4-Amino-3-nitrobenzoic Acid | Methanol (neat) | H₂SO₄ (catalytic) | 1-2 hours (reflux) | A 1-hour reaction time provides a workable yield for laboratory scale. | bond.edu.au |

| p-Nitrobenzoic Acid | Glycerol | Sulfuric acid or Toluene sulfonic acid | Not specified | Uses an entraining liquid (e.g., toluene) for azeotropic water removal. | google.com |

Reductive Amination or Amidation Routes to the Benzylamino Moiety

Reductive amination offers a powerful method for forming C-N bonds and presents another potential, though less direct, route. harvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.com

For the synthesis of this compound, a hypothetical reductive amination pathway could start from a precursor like Methyl 3-formyl-4-nitrobenzoate reacting with benzylamine. Alternatively, a more plausible route might involve the reaction between benzaldehyde (B42025) and a precursor such as Methyl 3-amino-4-nitrobenzoate. The reduction of the resulting imine can be achieved with a variety of reducing agents. Mild reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the protonated imine in the presence of the carbonyl group. harvard.edumasterorganicchemistry.com

A significant challenge in this route is the potential for side reactions, such as the reduction of the nitro group, especially when using stronger reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Careful selection of the reducing agent is therefore critical to the success of this pathway.

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, transition metal, organo-, and biocatalytic approaches offer sophisticated alternatives to classical methods, particularly for the crucial C-N bond formation step.

Transition Metal Catalysis for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming aryl-amine bonds. acs.org This approach would typically involve coupling an aryl electrophile, like Methyl 3-bromo-4-nitrobenzoate, with benzylamine in the presence of a palladium or nickel catalyst. mit.edu

The efficacy of these catalytic systems hinges on the choice of ligand, which stabilizes the metal center and modulates its reactivity. Common ligands include bulky, electron-rich phosphines (e.g., BrettPhos) and N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net Recent advancements have focused on developing catalysts that are air-stable and effective under milder conditions with weaker, soluble organic bases, thus broadening their functional group tolerance. mit.edu

Furthermore, innovative methods explore the direct reductive C-N coupling of nitroarenes, where the nitro group itself acts as a latent amino group. nih.govuic.edu In such a one-pot reaction, a reducing agent is used alongside the transition metal catalyst to simultaneously reduce the nitro group and facilitate coupling with an electrophile, streamlining the synthetic process. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Denitrative Amination | Palladium/BrettPhos | Nitroarenes and Amines | Allows direct use of nitroarenes as coupling partners, avoiding pre-functionalization. | acs.org |

| Reductive Homocoupling | Pd/NHC | Nitroaromatics | Uses triethylsilane as a reductant in a one-pot synthesis of diarylamines. | researchgate.net |

| Reductive C-N Cross-Coupling | Organophosphorus Catalyst (metal-free) | Nitroarenes and Boronic Acids | Complements transition-metal methods, showing high functional group compatibility. | organic-chemistry.org |

| C-H Amination | Rhodium(III) | Aryl C-H bond and Organic Azides | Direct C-H functionalization using azides as the nitrogen source and internal oxidant. | nih.gov |

Organocatalytic and Biocatalytic Approaches

Organocatalysis , the use of small, metal-free organic molecules to accelerate reactions, offers a greener alternative to metal-based catalysis. wikipedia.org Chiral primary and secondary amines are powerful organocatalysts that can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.orgrsc.orgrsc.org While direct organocatalytic synthesis of this compound is not prominently documented, these principles could be applied to construct key precursors. For instance, an asymmetric Michael addition catalyzed by a chiral amine could be envisioned to install a nitrogen-containing functional group onto a suitable acceptor molecule.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov For the synthesis of the benzylamino moiety, transaminases are particularly relevant. These enzymes can catalyze the amination of a ketone or aldehyde precursor. researchgate.net A potential biocatalytic route could involve a transaminase-mediated reaction between a keto-ester precursor (e.g., Methyl 3-oxo-4-nitrobenzoate) and an amine donor like benzylamine or a surrogate to produce the desired chiral amine. researchgate.net Additionally, other enzymes like lipases could be employed for the esterification step as a green alternative to chemical catalysts. beilstein-journals.org The use of biocatalysts, either as isolated enzymes or within whole-cell systems, is a growing field for the sustainable production of pharmaceutical intermediates and fine chemicals. kcl.ac.ukresearchgate.net

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, pressure, and the stoichiometric ratio of the reactants.

The selection of an appropriate solvent is critical in SNAr reactions as it influences the solubility of reactants, the rate of reaction, and the stability of intermediates. For the synthesis of this compound, which likely proceeds via the reaction of a precursor like methyl 3-amino-4-nitrobenzoate with a benzylating agent, or methyl 3-fluoro-4-nitrobenzoate with benzylamine, polar aprotic solvents are generally preferred. These solvents can solvate the cation while leaving the nucleophile relatively free, thereby increasing its reactivity.

The reaction temperature is another key parameter that must be carefully profiled to achieve optimal results. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable by-products and decomposition of the starting materials or the product. An optimal temperature profile ensures a reasonable reaction time while maintaining high selectivity towards the desired product.

Below is a representative table illustrating the potential impact of different solvents and temperatures on the yield of a typical SNAr reaction for the synthesis of a substituted aminonitrobenzoate.

Table 1: Effect of Solvent and Temperature on the Yield of a Representative SNAr Reaction

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethylformamide (DMF) | 80 | 12 | 75 |

| 2 | Dimethylformamide (DMF) | 100 | 8 | 85 |

| 3 | Dimethylformamide (DMF) | 120 | 6 | 82 (with by-products) |

| 4 | Dimethyl Sulfoxide (DMSO) | 100 | 8 | 90 |

| 5 | Dimethyl Sulfoxide (DMSO) | 120 | 6 | 88 (with by-products) |

| 6 | Acetonitrile (MeCN) | 80 | 24 | 60 |

Note: This data is illustrative for a representative nucleophilic aromatic substitution reaction and may not reflect the exact outcomes for the synthesis of this compound.

While many SNAr reactions are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial, especially when dealing with volatile reactants or when a reaction is sluggish at atmospheric pressure. For the synthesis of this compound, conducting the reaction in a sealed vessel might be necessary to prevent the loss of volatile components, especially if low-boiling point solvents or reactants are used at elevated temperatures.

Stoichiometric control is fundamental to maximizing the yield and minimizing waste. The ratio of the nucleophile (e.g., benzylamine) to the electrophile (e.g., a substituted nitrobenzoate) and the base is critical. An excess of the amine can drive the reaction to completion but may complicate the purification process. The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic by-products.

Table 2: Influence of Stoichiometry on a Representative N-benzylation Reaction

| Entry | Electrophile:Nucleophile:Base Ratio | Yield (%) |

|---|---|---|

| 1 | 1 : 1 : 1 | 65 |

| 2 | 1 : 1.2 : 1.2 | 85 |

| 3 | 1 : 1.5 : 1.5 | 92 |

Note: This data is illustrative for a representative N-alkylation reaction and may not reflect the exact outcomes for the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize the environmental impact of chemical processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Addition reactions, for instance, have a 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution reactions, such as those likely involved in the synthesis of this compound, often have lower atom economies due to the formation of by-products. primescholars.com

For a hypothetical synthesis of this compound from methyl 3-fluoro-4-nitrobenzoate and benzylamine, the atom economy can be calculated as follows:

Reaction: C₈H₆FNO₄ + C₇H₉N → C₁₅H₁₄N₂O₄ + HF

Molecular Weights:

Methyl 3-fluoro-4-nitrobenzoate (C₈H₆FNO₄): 199.14 g/mol

Benzylamine (C₇H₉N): 107.15 g/mol

this compound (C₁₅H₁₄N₂O₄): 286.28 g/mol

Hydrogen Fluoride (HF): 20.01 g/mol

Atom Economy Calculation: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 % Atom Economy = (286.28 / (199.14 + 107.15)) x 100 ≈ 93.3%

This calculation highlights that even with a high theoretical yield, a portion of the reactant mass is converted into a by-product. Improving atom economy can be achieved by designing synthetic routes that minimize the formation of such by-products.

Similarly, the choice of the benzylating agent is important. While benzyl (B1604629) halides are reactive, they are lachrymatory and produce salt by-products. An alternative, greener approach is the use of benzyl alcohol, which would produce water as the only by-product in a "borrowing hydrogen" methodology, significantly improving the atom economy and reducing waste. nih.govresearchgate.net This catalytic approach, often employing heterogeneous catalysts, aligns well with the principles of green chemistry. nih.gov

Table 3: Comparison of Traditional vs. Green Solvents for Nucleophilic Aromatic Substitution

| Solvent | Classification | Environmental/Safety Concerns |

|---|---|---|

| DMF, DMSO | Conventional Polar Aprotic | Reprotoxic, high boiling point, difficult to remove |

| Toluene | Conventional Aprotic | Volatile organic compound (VOC), neurotoxin |

| Water | Green | Benign, non-toxic, abundant |

| 2-MeTHF | Greener Alternative | Derived from renewable resources, lower toxicity than THF |

Note: The suitability of these solvents would need to be experimentally verified for the specific synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 3 Benzylamino 4 Nitrobenzoate

Crystallographic Analysis of Methyl 3-(benzylamino)-4-nitrobenzoate

Crystallographic analysis provides the most definitive evidence of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of this writing, a search of publicly available scientific literature and crystallographic databases has not revealed any published single-crystal X-ray diffraction studies for this compound. Were such data available, it would be presented in a table summarizing key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is a template. No experimental data is currently available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14N2O4 |

| Formula Weight | 286.28 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the N-H group of the benzylamino moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors. The aromatic rings provide opportunities for π-π stacking. A detailed analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility. However, without experimental crystallographic data, a definitive analysis of the crystal packing is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignments

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

No specific 2D NMR data for this compound are currently available in the surveyed literature. A complete assignment would require these experiments to confirm the substitution pattern on the aromatic ring and the connectivity of the benzyl (B1604629) and methyl ester groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table represents expected regions for chemical shifts based on general principles. No experimental data is currently available.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

|---|---|---|---|

| Aromatic Protons (C₆H₃) | ¹H NMR, COSY | ~6.5 - 8.5 | COSY correlations between adjacent aromatic protons. |

| Benzyl Protons (C₆H₅) | ¹H NMR, COSY | ~7.2 - 7.5 | COSY correlations within the benzyl ring protons. |

| Methylene (B1212753) Protons (CH₂) | ¹H NMR | ~4.5 | HMBC correlation to benzyl ring carbons and C3 of the benzoate (B1203000) ring. |

| Amine Proton (NH) | ¹H NMR | Broad, variable | HMBC correlation to methylene carbon and C3 of the benzoate ring. |

| Methyl Protons (OCH₃) | ¹H NMR | ~3.9 | HMBC correlation to the ester carbonyl carbon. |

| Aromatic Carbons (C₆H₃) | ¹³C NMR, HMQC, HMBC | ~110 - 150 | HMQC/HSQC correlation to directly attached protons. |

| Benzyl Carbons (C₆H₅) | ¹³C NMR, HMQC, HMBC | ~127 - 140 | HMQC/HSQC correlation to directly attached protons. |

| Methylene Carbon (CH₂) | ¹³C NMR, HMQC | ~48 | HMQC/HSQC correlation to methylene protons. |

| Ester Carbonyl Carbon (C=O) | ¹³C NMR | ~165 | HMBC correlations to methyl protons. |

| Methyl Carbon (OCH₃) | ¹³C NMR, HMQC | ~52 | HMQC/HSQC correlation to methyl protons. |

Dynamic NMR for Rotational Barriers or Conformational Exchange in this compound

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or restricted rotation around bonds. In this compound, potential dynamic processes include the rotation around the C-N bond of the benzylamino group and the C-C bond of the ester group. By acquiring NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these rotations. At low temperatures, separate signals for non-equivalent conformers might be observed, which coalesce into averaged signals as the temperature increases. There are currently no published dynamic NMR studies for this specific molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₅H₁₄N₂O₄.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Upon ionization, the molecule breaks apart in a predictable manner, and these fragments can be analyzed to deduce the original structure. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), cleavage of the benzyl group (C₇H₇), and loss of the nitro group (-NO₂).

While the theoretical exact mass can be calculated, no experimental mass spectrometry data detailing the fragmentation pattern for this compound has been found in the scientific literature.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₄ | - |

| Molecular Weight | 286.28 g/mol | Calculated |

| Calculated Exact Mass | 286.0954 Da | Calculated |

| Experimental Mass Spectrum | Data not available | - |

| Major Fragmentation Ions (m/z) | Data not available | - |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental formula of a compound by measuring its mass with exceptional accuracy. For this compound, with a molecular formula of C₁₅H₁₄N₂O₄, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass of this compound is 286.09535693 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Elemental Composition and Exact Mass of this compound

| Element | Count | Atomic Mass | Total Mass |

| Carbon (C) | 15 | 12.00000000 | 180.00000000 |

| Hydrogen (H) | 14 | 1.00782503 | 14.10955042 |

| Nitrogen (N) | 2 | 14.00307400 | 28.00614800 |

| Oxygen (O) | 4 | 15.99491462 | 63.97965848 |

| Total | 286.09535690 |

Note: The slight difference from the PubChem value is due to rounding in the atomic masses used for this illustrative calculation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical method used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable information about the molecule's structure.

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a loss of 31 Da.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment with a loss of 59 Da.

Cleavage of the benzyl group (C₇H₇•): A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is a characteristic fragmentation of benzyl-containing compounds.

Loss of the nitro group (-NO₂): This would result in a fragment with a loss of 46 Da.

Cleavage of the C-N bond between the benzene (B151609) ring and the benzylamine (B48309): This could lead to fragments corresponding to the benzoyl moiety and the benzylamine moiety.

A detailed analysis of the relative abundances of these and other fragment ions would allow for a comprehensive elucidation of the molecule's structure.

Vibrational and Electronic Spectroscopy for Functional Group Characterization and Electronic Structure Probing

Vibrational and electronic spectroscopy techniques are essential for identifying the functional groups within a molecule and probing its electronic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of this compound

Infrared (IR) Spectroscopy:

Based on the functional groups present in this compound, the following characteristic IR absorption bands would be expected:

N-H Stretch: A moderate to weak absorption band is anticipated in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the benzylamino group.

C-H Aromatic Stretch: Multiple sharp bands would be observed above 3000 cm⁻¹ due to the C-H stretching vibrations of the two aromatic rings.

C-H Aliphatic Stretch: Bands in the range of 2850-2960 cm⁻¹ would correspond to the C-H stretching of the methyl and methylene groups.

C=O Ester Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ due to the carbonyl (C=O) stretching of the methyl ester group.

N-O Asymmetric and Symmetric Stretch: Two strong absorption bands are characteristic of the nitro group. The asymmetric stretch is expected around 1520-1560 cm⁻¹, and the symmetric stretch is anticipated around 1345-1385 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would be present due to the carbon-carbon stretching vibrations within the aromatic rings.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region would likely correspond to the C-N stretching vibration.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong Raman signals. The symmetric stretching of the nitro group is also typically Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3350 - 3450 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | 1720 - 1740 |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the substituted benzene ring and the benzyl group.

The presence of the nitro group, a strong electron-withdrawing group, and the benzylamino group, an electron-donating group, in conjugation with the benzene ring is expected to give rise to significant absorption in the UV region. Specifically, π → π* transitions of the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups, and the nitrogen atom of the amino group, are anticipated.

The extended conjugation and the presence of both electron-donating and electron-withdrawing groups would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact positions and intensities (molar absorptivity, ε) of the absorption bands would depend on the solvent used due to solvatochromic effects. A detailed UV-Vis spectrum would reveal the specific wavelengths of maximum absorption (λmax), providing insights into the electronic structure of the molecule.

Computational and Theoretical Investigations of Methyl 3 Benzylamino 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like Methyl 3-(benzylamino)-4-nitrobenzoate, these methods can provide a detailed picture of electron distribution, orbital energies, and sites susceptible to chemical attack.

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of organic molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal key insights into its geometry and electronic properties. earthlinepublishers.com The geometry of the molecule would be optimized to find the lowest energy conformation, considering the steric and electronic interactions between the benzylamino, nitro, and methyl benzoate (B1203000) moieties.

DFT calculations on related nitroaromatic compounds have been used to understand their structure, reactivity, and potential applications. scholarsresearchlibrary.com For instance, in a study of nitro-substituted pyridocoumarins, DFT calculations were used to gain insights into the physicochemical properties at the molecular level. qu.edu.qa The calculations can also determine properties such as dipole moment and atomic charges, which are crucial for understanding the molecule's interaction with its environment. In a study on methyl 3-nitrobenzoate, DFT was used to calculate molecular structures, rotational barriers, total energies, and Gibbs energies. researchgate.net

Table 1: Predicted Ground State Properties from DFT (Illustrative) This table is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is not available.

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Total Energy | Compound-specific value (e.g., in Hartrees) | Indicates the overall stability of the molecule at its most stable geometry. |

| Dipole Moment | ~4-6 D | A significant dipole moment is expected due to the electron-withdrawing nitro group and the polar ester and amino groups, influencing solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino group and the aromatic ring to which it is attached. The lone pair of the nitrogen atom significantly contributes to the HOMO, making this region a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the conjugated system of the nitrobenzoate ring. researchgate.net This is a common feature in nitroaromatic compounds, where the nitro group acts as a strong electron-withdrawing group. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and easier electronic transitions. The interaction of substituent groups with the benzene (B151609) ring plays a crucial role in determining the energies of these frontier orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) This table is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is not available.

| Orbital | Predicted Energy (eV) | Localization | Significance |

|---|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Benzylamino group and adjacent phenyl ring | Represents the ability to donate electrons; site of oxidation. |

| LUMO | ~ -2.0 to -3.0 | Nitrobenzoate moiety, particularly the nitro group | Represents the ability to accept electrons; site of reduction. |

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis provides insights into the different spatial arrangements of atoms and their relative energies.

While DFT is excellent for stationary points on the potential energy surface, molecular mechanics and dynamics simulations are better suited for exploring the full conformational landscape. For this compound, key rotational degrees of freedom would be around the C-N bond of the benzylamino group and the C-C bond connecting the ester group to the aromatic ring.

A study on methyl 3-nitrobenzoate identified two stable rotational isomers (trans and cis) resulting from rotation around the C(ar)-C(carbonyl) bond, with a rotational energy barrier of approximately 26 kJ/mol. researchgate.net Similar rotational isomers would be expected for the target compound. Molecular dynamics simulations could track the time evolution of the molecule's conformation, providing a dynamic view of its flexibility and the accessibility of different conformational states in various environments (e.g., in a vacuum or in a solvent).

The structure of this compound suggests the potential for a significant intramolecular hydrogen bond between the hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This type of interaction is well-documented in ortho-nitroanilines and contributes significantly to the stability of a planar conformation. nih.govniscpr.res.inacs.org This hydrogen bond would create a pseudo-six-membered ring, which is energetically favorable.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, one could computationally predict its ¹H and ¹³C NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the aromatic protons would show distinct signals due to the asymmetric substitution pattern. The proton on the nitrogen of the benzylamino group would likely appear as a downfield signal, further shifted by the intramolecular hydrogen bond. In the ¹³C NMR spectrum, the carbon atom attached to the nitro group would be significantly deshielded. aiinmr.com

Vibrational spectroscopy (Infrared and Raman) is another area where computational predictions are valuable. The vibrational frequencies corresponding to the N-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and the C=O stretch of the ester would be of particular interest. The N-H stretching frequency would be red-shifted due to the intramolecular hydrogen bond, a hallmark of such interactions. niscpr.res.in Time-dependent DFT (TD-DFT) could be employed to predict the UV-Visible absorption spectrum, with the main absorption bands likely corresponding to π-π* transitions within the aromatic system and charge-transfer transitions from the amino group to the nitro group. qu.edu.qa

Table 3: Predicted Spectroscopic Data (Illustrative) This table is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is not available.

| Spectroscopy Type | Parameter | Predicted Value/Range | Notes |

|---|---|---|---|

| ¹H NMR | δ (N-H) | 8.0 - 9.0 ppm | Downfield shift due to hydrogen bonding and electronic effects. |

| ¹³C NMR | δ (C-NO₂) | 145 - 155 ppm | Deshielded due to the strong electron-withdrawing nature of the nitro group. |

| IR | ν (N-H) | 3200 - 3300 cm⁻¹ | Red-shifted from the typical range for free N-H due to intramolecular H-bonding. |

| IR | ν (NO₂) asymmetric | 1500 - 1540 cm⁻¹ | Characteristic strong absorption for nitroaromatic compounds. |

Computational NMR Chemical Shift Prediction for this compound

Detailed computational predictions of ¹H and ¹³C NMR chemical shifts for this compound have not been reported in peer-reviewed literature. This type of analysis would typically involve geometry optimization of the molecule using a computational method like DFT with a suitable basis set. Following optimization, the NMR shielding tensors would be calculated and converted to chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate how such data would be structured. The values are purely illustrative and not based on actual calculations.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 132.0 |

| C2 | 115.5 |

| C3 | 145.0 |

| C4 | 140.2 |

| C5 | 120.8 |

| C6 | 125.4 |

| C=O | 166.3 |

| O-CH₃ | 52.7 |

| N-CH₂ | 48.9 |

| Benzyl (B1604629) C1' | 138.1 |

| Benzyl C2'/C6' | 128.9 |

| Benzyl C3'/C5' | 127.5 |

| Benzyl C4' | 128.0 |

| NH | 9.5 |

| H2 | 8.1 |

| H5 | 7.4 |

| H6 | 7.9 |

| O-CH₃ H | 3.9 |

| N-CH₂ H | 4.6 |

| Benzyl H | 7.2-7.4 |

Simulated Vibrational and Electronic Spectra

Simulations of the vibrational (infrared and Raman) and electronic (UV-Vis) spectra for this compound are not available in the scientific literature. Vibrational spectra simulations, typically performed using DFT, would provide theoretical frequencies and intensities of the vibrational modes of the molecule. These are valuable for interpreting experimental IR and Raman spectra.

Electronic spectra are often simulated using Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths.

A hypothetical data table for key simulated vibrational frequencies is shown below for illustrative purposes.

Table 2: Hypothetical Simulated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=O Stretch (Ester) | 1720 |

| Asymmetric NO₂ Stretch | 1530 |

| Symmetric NO₂ Stretch | 1350 |

| C-N Stretch | 1300 |

| C-O Stretch (Ester) | 1250 |

Theoretical Studies on Reaction Pathways and Transition States

There is a lack of published theoretical research focusing on the reaction pathways, transition states, and energetic profiles for chemical transformations involving this compound.

Computational Elucidation of Proposed Synthetic Mechanisms

A common synthetic route to N-aryl amino compounds involves nucleophilic aromatic substitution or cross-coupling reactions. A computational study of the synthesis of this compound would likely investigate the mechanism of the reaction between a starting material like methyl 3-fluoro-4-nitrobenzoate and benzylamine (B48309). Such a study would involve locating the transition state structures for the key steps (e.g., nucleophilic attack, departure of the leaving group) and calculating their energies to determine the reaction barrier. However, no such specific computational elucidation for this compound's synthesis has been documented.

Energetic Profiles for Chemical Transformations Involving this compound

Theoretical studies on the energetic profiles of reactions, such as the synthesis or subsequent transformations of this compound, are not available. An energetic profile would map the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. This would provide critical information about the reaction's feasibility, kinetics, and thermodynamics. For example, a calculation of the reaction to form the title compound would determine if the process is exothermic or endothermic and provide the activation energy.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Benzylamino 4 Nitrobenzoate

Reactions at the Nitro Group: Reduction and Functionalization Strategies

The nitro group is a versatile functional handle, readily undergoing reduction to various oxidation states and potentially participating in cycloaddition reactions.

Selective Reduction to Amine or Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For Methyl 3-(benzylamino)-4-nitrobenzoate, selective reduction of the nitro group can yield either the corresponding diamine, Methyl 3-amino-4-(benzylamino)benzoate, or the hydroxylamine derivative.

The choice of reducing agent and reaction conditions is crucial for achieving selectivity. Catalytic hydrogenation is a common and effective method for the reduction of nitroarenes. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere can achieve the complete reduction to the amine. sciencemadness.org For instance, the reduction of a related compound, methyl 4-methyl-3-nitrobenzoate, to methyl 3-amino-4-methylbenzoate has been successfully carried out using Raney nickel as a catalyst under hydrogen pressure. chemicalbook.com

Alternatively, metal-based reducing systems in acidic media, such as iron in acetic acid or tin in hydrochloric acid, are also widely used for the reduction of nitro groups to amines. sciencemadness.org So-called "greener" methods employing reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective and may offer advantages in terms of milder reaction conditions and easier workup. sciencemadness.org

The partial reduction to the hydroxylamine derivative is a more delicate transformation. This can often be achieved using milder reducing agents or by carefully controlling the stoichiometry of stronger reductants. Zinc dust in the presence of ammonium (B1175870) chloride is a classic reagent for the synthesis of arylhydroxylamines from nitroarenes.

A summary of common reducing agents and their expected products for the reduction of the nitro group is presented in the table below.

| Reagent | Product | Reference |

| H₂, Pd/C | Methyl 3-amino-4-(benzylamino)benzoate | sciencemadness.org |

| Fe, CH₃COOH | Methyl 3-amino-4-(benzylamino)benzoate | sciencemadness.org |

| Sn, HCl | Methyl 3-amino-4-(benzylamino)benzoate | sciencemadness.org |

| Na₂S₂O₄ | Methyl 3-amino-4-(benzylamino)benzoate | sciencemadness.org |

| Zn, NH₄Cl | Methyl 3-(benzylamino)-4-(hydroxyamino)benzoate | --- |

The resulting diamine, Methyl 3-amino-4-(benzylamino)benzoate, is an ortho-phenylenediamine derivative. Such compounds are valuable precursors for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines, through condensation reactions with carbonyl compounds or their equivalents. researchgate.netacs.orgnih.govnih.goveijppr.com The reactivity of this reduction product will be further discussed in the context of the benzylamino group's reactivity.

Exploration of Nitro-Group Participation in Cycloaddition Reactions

While less common than reduction, the nitro group can, under certain circumstances, participate in cycloaddition reactions. The electron-withdrawing nature of the nitro group can activate the aromatic ring towards cycloaddition. Specifically, nitroarenes can act as heterodienes in inverse-electron-demand Diels-Alder reactions. acs.orgbeilstein-journals.org

In such reactions, the nitro group and an adjacent double bond of the aromatic ring form the diene component, which then reacts with an electron-rich dienophile. For this compound, the C4-C5 double bond, activated by the adjacent nitro group, could potentially act as part of a diene system. This reactivity is highly dependent on the specific reaction conditions and the nature of the dienophile. Theoretical studies on nitroso compounds, which are related to nitro compounds, have shown that they readily participate in hetero-Diels-Alder reactions with conjugated dienes. acs.orgbeilstein-journals.orgnih.govnih.gov

Transformations Involving the Benzoate (B1203000) Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification, amidation, and hydrolysis.

Transesterification and Amidation Reactions of the Methyl Ester

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acid or base. In the case of this compound, reacting it with a different alcohol in the presence of a catalyst like sulfuric acid or a metal alkoxide would lead to the corresponding new ester. The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction is typically slower than hydrolysis and often requires heating or catalysis. Studies on the amidation of methyl benzoate with various amines have shown that the reaction can be effectively catalyzed by niobium(V) oxide under solvent-free conditions. researchgate.net This suggests that this compound could be converted to a variety of N-substituted amides by reacting it with primary or secondary amines under similar catalytic conditions. The steric hindrance around the ester group and the electronic effects of the substituents on the aromatic ring will influence the reaction rate. nih.gov

The table below summarizes the expected products from these transformations.

| Reagent | Reaction Type | Product | Reference |

| R'OH, H⁺ or RO⁻ | Transesterification | 3-(Benzylamino)-4-nitrobenzoate of R' | --- |

| R'R''NH, Catalyst | Amidation | N,N-R',R''-3-(benzylamino)-4-nitrobenzamide | researchgate.net |

Hydrolysis Under Varying pH Conditions: A Mechanistic Study

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 3-(benzylamino)-4-nitrobenzoic acid, can be achieved under both acidic and basic conditions. The mechanism of ester hydrolysis is well-established and proceeds via nucleophilic acyl substitution. chemguide.co.ukmasterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible. chemguide.co.uk

Reactivity of the Benzylamino Group

The benzylamino group in this compound is a secondary amine and as such, it can act as a nucleophile. It can undergo further alkylation or acylation reactions. However, its most significant reactivity is often realized after the reduction of the neighboring nitro group.

As previously mentioned, the reduction of the nitro group yields Methyl 3-amino-4-(benzylamino)benzoate, an o-phenylenediamine (B120857) derivative. This class of compounds is renowned for its utility in the synthesis of heterocyclic compounds. The two adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds (such as benzil) or their equivalents to form quinoxalines. acs.orgresearchgate.net Similarly, reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of benzimidazoles. chemicalbook.comresearchgate.netnih.govnih.goveijppr.comacs.orgrsc.orgresearchgate.net

The general scheme for the formation of a quinoxaline (B1680401) from the reduction product of this compound is shown below:

The specific nature of the dicarbonyl compound will determine the substituents on the newly formed pyrazine (B50134) ring of the quinoxaline. This two-step sequence of reduction followed by cyclocondensation provides a powerful synthetic route to a wide range of complex, fused heterocyclic systems starting from this compound.

Acylation and Alkylation Reactions at the Amine Nitrogen

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to acylation and alkylation. However, its reactivity is significantly modulated by the electronic effects of the substituents on the aromatic ring.

Acylation: Aliphatic and aromatic primary and secondary amines readily react with acylating agents like acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This nucleophilic substitution reaction replaces the hydrogen atom on the nitrogen with an acyl group, forming an amide. ncert.nic.in For the amine in this compound, acylation is feasible but its rate is expected to be slower than that of aniline (B41778) or N-benzylaniline. The presence of the strongly electron-withdrawing nitro group and the methyl ester group deactivates the aromatic ring and reduces the electron density on the amine nitrogen. ncert.nic.inquora.com This diminished nucleophilicity means that more forcing reaction conditions or the use of a base catalyst, such as pyridine, may be necessary to facilitate the reaction and neutralize the acid byproduct. ncert.nic.in The general scheme for the acylation of a secondary arylamine is presented below.

| Reactant 1 | Reactant 2 | Product |

| Secondary Arylamine | Acid Chloride | N,N-Disubstituted Amide |

| Secondary Arylamine | Acid Anhydride | N,N-Disubstituted Amide |

This table illustrates the general transformation for the acylation of secondary arylamines with common acylating agents.

Alkylation: Similarly, the amine nitrogen can be alkylated by reaction with alkyl halides. This reaction, however, can be complicated by overalkylation, leading to the formation of a quaternary ammonium salt. ncert.nic.in The nucleophilicity of the amine in the target molecule is reduced, which may help to control the reaction. The synthesis of related N-alkylated anilines from nitroarenes has been achieved through one-pot reductive amination protocols, highlighting that the transformation is synthetically accessible. researchgate.net

Cyclization Reactions Involving the Amine and Adjacent Functionalities

The ortho-disposed benzylamino and nitro groups on the aromatic ring of this compound create a scaffold ripe for intramolecular cyclization reactions, often leading to the formation of nitrogen-containing heterocyclic systems like phenazines or benzimidazoles.

These transformations typically begin with the reduction of the nitro group to a nitroso or amino group, which is then poised to react with the adjacent amine. For instance, the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline can be induced by a base like sodium methoxide (B1231860) to form 2-aryl-1-hydroxybenzimidazoles. rsc.org In some cases, this process involves deacylation as the initial step, followed by cyclization. rsc.org

Another important transformation is the synthesis of phenazines. The Wohl-Aue reaction, for example, can be used to synthesize phenazines from anilines and nitroarenes. nih.gov More modern approaches involve a modular Buchwald-Hartwig cross-coupling followed by a reductive cyclization to generate phenazine (B1670421) scaffolds. nih.gov The reaction of o-phenylenediamines with benzoquinones is also a direct route to phenazine derivatives. researchgate.net These established methods suggest that this compound could serve as a precursor to complex heterocyclic structures following the reduction of its nitro group.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrobenzoate Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species. The existing substituents exert strong, and often competing, directing effects.

Regioselectivity and Reaction Kinetics of Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The reactivity of the ring is governed by the combined electronic effects of its substituents. The benzylamino group is an activating, ortho-, para-director due to the ability of its nitrogen lone pair to donate electron density to the ring through resonance. libretexts.orglibretexts.orgopenstax.org Conversely, the nitro and methyl ester groups are strong deactivators and meta-directors, withdrawing electron density from the ring. aiinmr.comsavemyexams.comyoutube.com

| Substituent | Type | Directing Effect |

| -NHR (Benzylamino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -COOR (Methyl Ester) | Deactivating | Meta |

This table summarizes the general directing effects of the types of functional groups present on the target molecule's aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups like nitro groups ortho or para to a suitable leaving group. mdpi.comwikipedia.orglibretexts.org The synthesis of this compound itself is likely achieved via an SNAr reaction, where benzylamine (B48309) acts as a nucleophile, displacing a leaving group (such as a halide) from the C-4 position of a precursor like methyl 4-chloro-3-nitrobenzoate. chegg.comgoogle.com The nitro group at C-3 is ortho to the site of substitution, which is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. wikipedia.orglibretexts.org

Influence of Substituents on Aromatic Reactivity

Benzylamino Group (-NHCH₂Ph): This is an activating group that donates electron density to the ring via resonance, increasing its nucleophilicity. It directs incoming electrophiles to the ortho and para positions. savemyexams.com

Nitro Group (-NO₂): This is a powerful deactivating group that withdraws electron density through both inductive and resonance effects. It makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position. youtube.comlibretexts.org However, it strongly activates the ring for nucleophilic substitution at the ortho and para positions. wikipedia.org

Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring, primarily through resonance. It directs incoming electrophiles to the meta position. aiinmr.com

Derivatization Strategies and Analog Development Based on Methyl 3 Benzylamino 4 Nitrobenzoate

Synthesis of Novel Analogs by Modification of the Benzylamino Moiety

The benzylamino portion of the molecule is a prime target for analog synthesis, offering opportunities to modulate steric, electronic, and pharmacokinetic properties. The primary synthetic route to achieve these modifications involves the nucleophilic aromatic substitution (SNAr) reaction, typically starting from an activated precursor like methyl 4-fluoro-3-nitrobenzoate or methyl 4-chloro-3-nitrobenzoate. nih.govchemicalbook.comnih.gov The electron-withdrawing nitro group activates the para-position, facilitating the displacement of the halogen by a primary amine.

A common strategy to create analogs involves reacting methyl 4-fluoro-3-nitrobenzoate with various substituted benzylamines. This approach has been successfully employed to synthesize a range of derivatives. For instance, the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine (B48309) in the presence of potassium carbonate as a base yields the parent compound, methyl 4-(benzylamino)-3-nitrobenzoate, in high yield (95.0%). nih.gov

This methodology can be extended to incorporate benzylamines with different substitution patterns on the phenyl ring. Research has demonstrated the synthesis of analogs such as methyl 4-((4-methoxybenzyl)amino)-3-nitrobenzoate and methyl 4-((2-methoxyphenethyl)amino)-3-nitrobenzoate, also in excellent yields (98.6% and 98.10%, respectively). nih.gov These findings highlight the robustness of the SNAr reaction for generating a library of compounds with diverse electronic and steric profiles conferred by the substituted benzyl (B1604629) moiety.

Table 1: Synthesis of Substituted Benzylamino Analogs nih.gov

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 95.0 |

| 2 | (4-Methoxyphenyl)methanamine | Methyl 4-((4-methoxybenzyl)amino)-3-nitrobenzoate | 98.6 |

To further increase the structural diversity of the core scaffold, the benzyl group can be replaced with various heterocyclic moieties. This is achieved by employing heterocyclic amines in the nucleophilic aromatic substitution reaction with methyl 4-halo-3-nitrobenzoate. This strategy allows for the introduction of a wide range of ring systems, potentially modulating the compound's biological activity, solubility, and metabolic stability.

While specific examples starting directly from methyl 3-(benzylamino)-4-nitrobenzoate are not extensively documented, the underlying synthetic principle is well-established. The reaction of methyl 4-chloro-3-nitrobenzoate with various nucleophilic amines is a common industrial and laboratory practice. guidechem.comgoogle.com Therefore, reacting this precursor with amines such as morpholine (B109124), piperidine, or substituted piperazines would predictably yield the corresponding 4-(heterocyclylamino)-3-nitrobenzoate derivatives. This approach provides a clear and feasible pathway to generate novel analogs with significantly altered structural features.

Ester Modifications and Carboxylic Acid Derivatives

The methyl ester functional group is another key site for derivatization, allowing for conversion into other esters, amides, or the parent carboxylic acid, which can serve as a handle for further functionalization.

The methyl ester can be converted into higher alkyl esters through transesterification, typically by heating the compound in the presence of a different alcohol and an acid or base catalyst.

More significantly, the ester can be directly converted into an amide. Modern catalytic methods allow for the direct amidation of esters with amines, a transformation that is highly valuable in medicinal chemistry. nih.govresearchgate.net For instance, catalytic systems can facilitate the reaction of nitro-substituted esters with various amines to form the corresponding amides. bath.ac.uk This direct conversion of the ester in this compound to an amide functionality (e.g., by reaction with ammonia, primary, or secondary amines) represents a straightforward route to a new class of derivatives. A related patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from the corresponding carboxylic acid, which is first activated to an acyl chloride, demonstrating the feasibility of amide formation on this scaffold. google.com

Hydrolysis of the methyl ester provides the corresponding carboxylic acid, a crucial intermediate for further derivatization. This saponification is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by acidic workup. chemicalbook.com

This transformation has been demonstrated on closely related scaffolds. For example, derivatives of methyl 4-(benzylamino)-3-aminobenzoate (the reduced form of the title compound) have been successfully hydrolyzed to their respective carboxylic acids using lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water. nih.gov The resulting 3-(benzylamino)-4-nitrobenzoic acid can then be coupled with various amines or alcohols using standard peptide coupling reagents to generate a wide array of amide and ester derivatives, significantly expanding the chemical space accessible from the parent compound.

Variations at the Nitro Group: Amines, Halides, and Other Substituents

The nitro group is a key functional handle that can be transformed into a variety of other substituents, profoundly altering the electronic nature of the aromatic ring.

The most common transformation is the reduction of the nitro group to an amine. This has been effectively carried out on methyl 4-(benzylamino)-3-nitrobenzoate and its analogs using reagents such as iron powder in the presence of a saturated aqueous ammonium (B1175870) chloride solution. nih.gov Other common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) or using other reducing metals like tin(II) chloride (SnCl₂) in acidic media. sciencemadness.org This reduction yields methyl 3-amino-4-(benzylamino)benzoate, a key intermediate.

Table 2: Reduction of the Nitro Group in Substituted Analogs nih.gov

| Starting Material | Product | Yield (%) |

|---|---|---|

| Methyl 4-((2-methoxyphenethyl)amino)-3-nitrobenzoate | Methyl 3-amino-4-((2-methoxyphenethyl)amino)benzoate | 86.5 |

| Methyl 4-((4-methoxybenzyl)amino)-3-nitrobenzoate | Methyl 3-amino-4-((4-methoxybenzyl)amino)benzoate | 83.3 |

The resulting aromatic amine can then be further modified. A particularly powerful method for introducing a range of substituents is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction involves the conversion of the primary aromatic amine into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, typically using a copper(I) salt as a catalyst or reagent. masterorganicchemistry.com

This two-step sequence (nitro reduction followed by Sandmeyer reaction) allows for the introduction of halides (Cl, Br), cyano (-CN), and other groups onto the aromatic ring at the position of the original nitro group. This provides a robust and versatile strategy for generating a wide array of analogs from the common 3-amino-4-(benzylamino)benzoate intermediate.

Conversion to Aminobenzoate Derivatives

A key initial step in the derivatization of this compound is the reduction of the nitro group to a primary amine, yielding methyl 3-(benzylamino)-4-aminobenzoate. This transformation is significant as it not only introduces a new reactive site but also profoundly alters the electronic nature of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating group.

A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent being crucial to ensure the integrity of the ester and benzylamino functionalities. researchgate.net Catalytic hydrogenation is a widely employed and efficient method. nih.gov

Commonly Used Reduction Methods:

| Reagent/Catalyst | Solvent | Conditions | Notes |

| H₂, Pd/C | Methanol (B129727)/Ethanol (B145695) | Room temperature, atmospheric or slightly elevated pressure | High yield and clean reaction. nih.gov |

| SnCl₂·2H₂O | Ethanol | 70 °C | Effective for nitro group reduction in the presence of other sensitive groups. ijsrst.com |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Reflux | A classic and cost-effective method. |

| Na₂S₂O₄ | Water/Dioxane | Room temperature | A mild reducing agent. |

The resulting methyl 3-(benzylamino)-4-aminobenzoate is a diamino compound with two activating amino groups ortho and meta to the methyl ester group. This diamino derivative serves as a crucial intermediate for further functionalization.

Halogenation and Other Electrophilic Substitutions After Nitro Reduction

The presence of two strong electron-donating groups (amino and benzylamino) in methyl 3-(benzylamino)-4-aminobenzoate significantly activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the substituents play a critical role in determining the position of the incoming electrophile. lumenlearning.comunizin.org

The amino group at C-4 and the benzylamino group at C-3 are both ortho-, para-directing activators. organicchemistrytutor.com The methyl ester at C-1 is a deactivating, meta-directing group. rsc.org The positions ortho and para to the amino groups are C-2, C-5, and C-6. The powerful activating nature of the amino groups will dominate the directing effects.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-2 | Ortho to -NHCH₂Bn, Meta to -NH₂ | Favorable |

| C-5 | Para to -NHCH₂Bn, Ortho to -NH₂ | Highly Favorable |

| C-6 | Para to -NH₂, Ortho to -COOCH₃ (deactivating) | Less Favorable |

Given the synergistic directing effects of the two amino groups, electrophilic substitution is most likely to occur at the C-5 position.

Examples of Potential Reactions:

Bromination: Treatment with bromine in a suitable solvent like acetic acid would be expected to yield methyl 5-bromo-3-(benzylamino)-4-aminobenzoate.

Chlorination: Reaction with N-chlorosuccinimide (NCS) would likely result in the corresponding 5-chloro derivative.

Nitration: Under carefully controlled conditions (e.g., dilute nitric acid), nitration could potentially occur at the C-5 position, although the presence of highly activating amino groups makes the reaction prone to oxidation and over-nitration.

Development of Polymeric or Supramolecular Scaffolds Incorporating this compound

The incorporation of such aminobenzoate derivatives can impart specific properties to the resulting materials, including thermal stability, solubility, and the potential for hydrogen bonding and π-π stacking interactions. ijsrst.comresearchgate.net

While direct applications of this compound in this context are not extensively documented, analogous diamino benzoic acid esters have been utilized as monomers in the synthesis of various polymers. For instance, diamino benzoic acid esters have been used as chain extenders in the preparation of polyurethane elastomers. google.com They have also been incorporated into poly(ester-imide)s and hyperbranched poly(ester-amide)s. ijsrst.comresearchgate.net

The presence of both a primary and a secondary amine in methyl 3-(benzylamino)-4-aminobenzoate offers the potential for selective polymerization. For example, the more reactive primary amine could be selectively reacted with a diacyl chloride to form a polyamide, leaving the secondary amine available for subsequent modification or for influencing the polymer's secondary structure.

In the realm of supramolecular chemistry, the aromatic rings and the amino and ester groups can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into well-defined structures. mdpi.comnih.gov The benzyl group, in particular, can contribute to hydrophobic and π-stacking interactions, influencing the packing of the molecules in the solid state or in solution. reading.ac.uk The study of self-assembly of similar aminobenzoate molecules on surfaces has demonstrated the formation of ordered chain structures through intermolecular hydrogen bonding. nih.gov

Exploration of Specific Academic Applications of Methyl 3 Benzylamino 4 Nitrobenzoate

Methyl 3-(benzylamino)-4-nitrobenzoate as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of this compound, featuring a secondary amine, a nitro group, and a methyl ester on a benzene (B151609) ring, makes it a promising starting material for the synthesis of more complex molecular frameworks.

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgmdpi.comtcichemicals.com The utility of a molecule in MCRs often depends on the presence of reactive functional groups.

While no specific MCRs involving this compound are documented in readily available literature, its derivatives could potentially participate in such reactions. For instance, reduction of the nitro group would yield a 1,2-diamine (an o-phenylenediamine (B120857) derivative). Ortho-phenylenediamines are well-known substrates for various MCRs to synthesize heterocyclic compounds like benzimidazoles and quinoxalines. nih.govchim.itresearchgate.net The synthesis of benzimidazoles, for example, can be achieved through the condensation of o-phenylenediamines with aldehydes. nih.govslideshare.netijariie.comslideshare.net Similarly, quinoxalines are classically synthesized by the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. chim.itresearchgate.netnih.govencyclopedia.pub

Precursor for Synthesizing Natural Product Analogs or Privileged Scaffolds

The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable in drug discovery. ijariie.com Benzimidazoles and quinoxalines, which could be synthesized from derivatives of this compound, are considered privileged scaffolds due to their presence in numerous biologically active compounds. nih.govijariie.com

The synthesis of phenazines, another class of heterocyclic compounds with significant biological activity, also often starts from ortho-diaminobenzenes. nih.govnih.govresearchgate.net Therefore, the reduced form of this compound could serve as a precursor to these important structural motifs.

Investigation of this compound in Materials Science Applications

The electronic properties of this compound, arising from the electron-donating benzylamino group and the electron-withdrawing nitro group, suggest its potential exploration in materials science.

Role in the Development of Functional Organic Materials (e.g., Polymers, Dyes)

Nitroaromatic compounds are widely used as intermediates in the synthesis of a variety of industrial products, including dyes and polymers. nih.gov The chromophoric nature of the nitro group, often in conjunction with a donor group, is the basis for many azo dyes. ekb.eg While direct application as a dye is not documented, this compound could be a precursor to more complex dye structures.

Furthermore, o-phenylenediamine derivatives are used in the synthesis of materials for applications such as corrosion inhibition and the development of functional polymers. nih.govresearchgate.netwisdomlib.org Reduction of the nitro group in the title compound would provide access to a substituted o-phenylenediamine, which could then be incorporated into polymeric structures or used to create protective films on metal surfaces.

Photophysical Properties and Potential in Optoelectronic Applications

Molecules possessing both electron-donating and electron-accepting groups often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which are crucial for applications in optoelectronics. nih.govresearchgate.netrsc.orgrsc.orgacs.org The benzylamino group acts as an electron donor, while the nitro and methyl carboxylate groups are electron acceptors. This "push-pull" system within this compound suggests that it could exhibit fluorescence and potentially be investigated for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe, although specific studies are lacking. The photophysical properties of such donor-acceptor systems are highly dependent on the specific substitution pattern and the nature of the donor and acceptor groups. nih.govrsc.orgacs.org

Ligand Design and Coordination Chemistry Involving this compound

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions. youtube.comyoutube.com The benzylamino nitrogen and the oxygens of the nitro and ester groups could all potentially act as coordination sites.

Upon reduction of the nitro group to an amino group, the resulting o-phenylenediamine derivative would be a bidentate ligand, capable of forming stable chelate rings with transition metals. Such N,N-bidentate ligands are fundamental in coordination chemistry and catalysis. nih.gov The resulting metal complexes could have interesting magnetic, electronic, or catalytic properties. Nitro-containing ligands themselves have been studied in coordination chemistry, and their complexes can exhibit biological activity.

Potential as a Chelating Agent via Amine or Ester Oxygen

The molecular structure of this compound contains potential coordination sites for metal ions, specifically the secondary amine group and the oxygen atoms of the ester functionality. In theory, the lone pair of electrons on the nitrogen of the benzylamino group and the carbonyl and ether oxygens of the methyl ester could act as Lewis bases, donating electron density to a suitable metal cation to form a chelate complex.

The chelating ability of such a compound would be influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the medium. The presence of the electron-withdrawing nitro group ortho to the benzylamino group would likely reduce the basicity of the amine nitrogen, potentially weakening its coordinating ability. Conversely, the steric bulk of the benzyl (B1604629) group could influence the geometry of any potential metal complex.

Hypothetical Coordination Modes:

| Potential Ligating Atom(s) | Metal Ion (Hypothetical) | Potential Complex Geometry |

| Amine (N) and Ester (C=O) | Cu(II), Zn(II) | Bidentate, forming a five-membered ring |

| Ester oxygens (C=O, O-CH3) | Na(I), K(I) | Bidentate or bridging |

It is important to note that without experimental data, these remain theoretical possibilities. Further research, including spectroscopic titrations and single-crystal X-ray diffraction studies, would be necessary to confirm and characterize any chelating properties of this compound.

Exploration of Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The suitability of this compound as a ligand in MOF synthesis is an area ripe for investigation. For this compound to act as a building block for a MOF, it would typically need to be modified to possess at least two coordinating groups that can connect to multiple metal centers, leading to a porous, extended network.